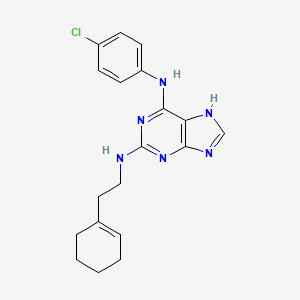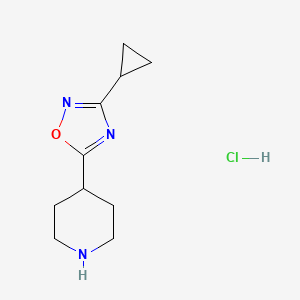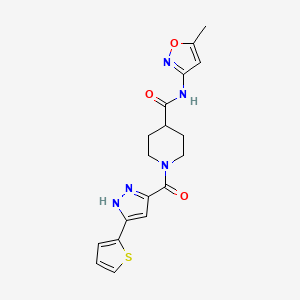![molecular formula C16H15N3O2S B2507753 N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-48-0](/img/structure/B2507753.png)
N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Insights and Supramolecular Aggregation
Structural Modifications and Supramolecular Aggregation
Thiazolopyrimidines exhibit unique conformational features and intermolecular interaction patterns influenced by structural modifications. The study by Nagarajaiah and Begum (2014) highlights how variations in substituents at critical positions affect the molecular packing, demonstrating the compounds' potential for designing materials with specific physical properties. The packing features are controlled by a variety of weak interactions, including C-H…O, C-H…N, and π…π interactions, underscoring their significance in the development of novel molecular assemblies (H. Nagarajaiah, N. Begum, 2014).
Synthesis and Biological Activities
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel thiazolopyrimidines derived from visnaginone and khellinone, exhibiting significant anti-inflammatory and analgesic activities. These findings open avenues for the development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antitumor Evaluation
The synthesis of thiazolopyrimidines has also been explored for their antimicrobial and antitumor potentials. For instance, Gein et al. (2015) synthesized N,5-diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, demonstrating notable antimicrobial activity (V. L. Gein, T. M. Zamaraeva, N. A. Buzmakova, T. F. Odegova, L. F. Gein, 2015).
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing their interaction with various biological targets .
Mode of Action
Thiazolo[3,2-a]pyrimidines are known to interact with their targets through their active methylene group (c2h2), which exhibits high reactivity towards various electrophilic reagents . This allows them to bind effectively to biological targets .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may affect pathways related to cell proliferation, bacterial growth, and inflammation.
Result of Action
Thiazolo[3,2-a]pyrimidines are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.
Future Directions
Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role in biochemical reactions, particularly due to its structural similarity to purine bases. This similarity allows it to interact with various enzymes and proteins that are involved in nucleotide metabolism and DNA synthesis. For instance, it has been shown to inhibit the enzyme 3’,5’-cyclic AMP phosphodiesterase, which is crucial for regulating intracellular levels of cyclic AMP . Additionally, this compound can bind to DNA gyrase, an essential enzyme for DNA replication in bacteria, thereby exhibiting antibacterial properties .
Cellular Effects
The effects of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide on various cell types and cellular processes are profound. In cancer cells, it has demonstrated cytotoxic effects by inducing apoptosis through the mitochondrial pathway. This involves the activation of caspases and the release of cytochrome c from mitochondria . Furthermore, it influences cell signaling pathways, such as the STAT3 pathway, which is often dysregulated in cancer . By inhibiting this pathway, the compound can reduce cell proliferation and induce cell death.
Molecular Mechanism
At the molecular level, N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as DNA gyrase and 3’,5’-cyclic AMP phosphodiesterase, inhibiting their activity . This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, it can intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
In animal models, the effects of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage.
Metabolic Pathways
N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be conjugated with glucuronic acid or sulfate and excreted in the urine. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to altered metabolic fluxes .
Transport and Distribution
The transport and distribution of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported into cells via organic anion transporters and distributed within tissues by binding to plasma proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can lead to localized effects .
Subcellular Localization
The subcellular localization of N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for its ability to induce apoptosis and inhibit cell proliferation.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)8-11(3)22-16/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONEQGTBLNWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)






![2-(4-Ethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2507678.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2507681.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2507682.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2507684.png)
![N-(3,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507687.png)
![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2507691.png)
